Product packaging for 2-amino-N-(4-chlorophenyl)acetamide(Cat. No.:CAS No. 101-88-2)

2-amino-N-(4-chlorophenyl)acetamide

Cat. No.: B3071351
CAS No.: 101-88-2
M. Wt: 184.62 g/mol
InChI Key: YIHYLHDNACLWOX-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)acetamide ( 101-88-2) is a chlorophenyl acetamide derivative of interest in chemical and pharmaceutical research as a versatile organic building block . This compound has a molecular formula of C 8 H 9 ClN 2 O and a molecular weight of 184.62-184.63 g/mol . Its structure features both an aminoacetamide chain and a 4-chlorophenyl ring, making it a potential precursor for synthesizing more complex molecules, such as heterocyclic compounds or targeted amides . Researchers should handle this material with appropriate care. Available safety information indicates it may cause skin and eye irritation and may be harmful if swallowed . A related hydrochloride salt of the compound (CAS 54643-67-3) is also available for research purposes . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B3071351 2-amino-N-(4-chlorophenyl)acetamide CAS No. 101-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHYLHDNACLWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Chlorophenyl Acetamide

Established Synthetic Pathways for 2-amino-N-(4-chlorophenyl)acetamide

The synthesis of this compound can be achieved through several established routes, primarily involving acylation and subsequent nucleophilic substitution.

Acylation Reactions Involving 4-Chloroaniline (B138754) and Halogenated Acetyl Chlorides/Bromides

A primary and widely employed method for synthesizing the backbone of the target molecule is the acylation of 4-chloroaniline. This reaction typically involves reacting 4-chloroaniline with a halogenated acetyl chloride, such as chloroacetyl chloride or bromoacetyl bromide. mdpi.com The reaction is generally carried out in the presence of a base, like potassium carbonate or sodium hydroxide, and in a suitable solvent such as dichloromethane (B109758). mdpi.com The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the N-(4-chlorophenyl)acetamide intermediate. For instance, the reaction of 4-chloroaniline with bromoacetyl bromide in a biphasic system of dichloromethane and saturated aqueous potassium carbonate solution under ice-bath cooling is a documented procedure. This initial acylation step yields a 2-halo-N-(4-chlorophenyl)acetamide intermediate, which is crucial for the subsequent introduction of the amino group.

Nucleophilic Substitution Strategies for Amino Group Introduction

Following the formation of the 2-halo-N-(4-chlorophenyl)acetamide intermediate, the next critical step is the introduction of the amino group. This is typically achieved through a nucleophilic substitution reaction, where the halogen atom (chloro or bromo) on the acetyl group is displaced by an amino group. youtube.com A common method involves the use of ammonia (B1221849) or other aminating agents. Another strategy involves reacting the 2-bromo-N-(4-chlorophenyl)acetamide intermediate with various amines in a solvent like dichloromethane, with a base such as potassium carbonate, to yield the corresponding this compound derivatives.

Formation of Hydrochloride Salts to Enhance Stability and Crystallinity

To improve the stability and crystallinity of this compound, it is often converted into its hydrochloride salt. This is a standard procedure in organic and medicinal chemistry that facilitates handling, storage, and purification of the compound. google.com The conversion is typically achieved by treating the free base form of the compound with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or water. The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration, yielding a more stable and crystalline solid. google.com

Chemical Reactivity and Derivatization Potential of the Compound

The chemical structure of this compound, featuring a primary amino group, an amide linkage, and a chlorinated aromatic ring, provides a versatile platform for a variety of chemical transformations and derivatizations.

Oxidation Pathways Leading to Related Amides and Derivatives

The amino group in this compound can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various derivatives. For instance, electrochemical oxidation of related aromatic amines has been shown to produce quinone-imine intermediates. rsc.org While specific oxidation studies on this compound are not extensively detailed in the provided results, the general reactivity of aromatic amines suggests that oxidation could lead to the formation of nitroso, nitro, or coupled azo compounds under controlled conditions.

Reduction Reactions Yielding Amine Derivatives

While the primary amino group is already in a reduced state, the amide functionality within the molecule can potentially undergo reduction. The use of strong reducing agents, such as lithium aluminum hydride (LiAlH4), could reduce the amide to an amine, yielding N1-(4-chlorophenyl)ethane-1,2-diamine. However, such a reaction would need to be carefully controlled to avoid reduction of the aromatic ring or cleavage of the C-Cl bond. A more common reduction involves the precursor, 2-chloro-N-(4-nitrophenyl)acetamide, where the nitro group is reduced to an amino group using reagents like iron in the presence of hydrochloric acid. nih.gov

Nucleophilic Substitution at the Halogenated Position (e.g., Chlorine Replacement by Nucleophiles)

Direct nucleophilic aromatic substitution (SNAr) on the 4-chlorophenyl ring of N-aryl acetamides is generally challenging due to the high stability of the C-Cl bond in aryl chlorides. This reaction typically requires harsh conditions or the presence of an activating group, such as a nitro group, ortho or para to the halogen. While specific examples detailing the direct replacement of the chlorine on this compound are not extensively documented, related transformations provide insight into potential synthetic pathways. For instance, metal-free reduction of a nitro group, followed by the addition of an anhydride, allows for the conversion of nitro-arenes into N-aryl amides, suggesting a route to modify the aromatic core prior to forming the acetamide (B32628) linkage researchgate.net.

Synthesis of Structurally Related Acetamide Derivatives for Diverse Research Applications

The 2-chloro-N-(4-chlorophenyl)acetamide intermediate is a valuable building block for creating a diverse library of acetamide derivatives. The chlorine atom on the acetyl group is a reactive site for nucleophilic substitution, enabling the attachment of various functional moieties and heterocyclic systems.

Thiazole-containing compounds are of significant interest in medicinal chemistry. A common strategy to synthesize thiazole-acetamide hybrids involves the Hantzsch thiazole (B1198619) synthesis. This can be followed by N-alkylation with a suitable halo-acetamide derivative. For example, to create N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, 4-(4-chlorophenyl)thiazol-2-amine is first synthesized by reacting 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea. researchgate.net This thiazole amine can then be further functionalized.

In a related approach, various 2-aminothiazole (B372263) intermediates are reacted with chloroacetyl chloride to form a reactive 2-(chloroacetamido)thiazole. This intermediate subsequently undergoes alkylation with other nucleophiles to yield the final target compounds. archivepp.com The synthesis of novel 2,4-disubstituted thiazole derivatives has been developed as potential tubulin polymerization inhibitors, demonstrating the utility of this scaffold. archivepp.com The general scheme involves creating a key thiazole intermediate which is then acylated with chloroacetyl chloride, followed by alkylation to link different structural components. archivepp.com

The table below summarizes a synthetic step for creating a key intermediate for thiazole-incorporated acetamides.

Reactant 1Reactant 2SolventConditionsProductReference
2-bromo-1-(4-chlorophenyl)ethan-1-oneThioureaAbsolute EthanolReflux, 8 h4-(4-Chlorophenyl)thiazol-2-amine researchgate.net

The incorporation of a cyclohexylamino moiety can be achieved through the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-chlorophenyl)acetamide by cyclohexylamine (B46788). This standard alkylation reaction provides a straightforward method to link the lipophilic cyclohexyl group to the acetamide scaffold. While direct synthesis of N-(4-chlorophenyl)-2-(cyclohexylamino)acetamide is a plausible extension, research has focused on related structures like 2-cyano-N-cyclohexyl acetamide as a precursor for more complex heterocyclic systems. researchgate.net For instance, 2-cyano-N-cyclohexyl acetamide can be synthesized and then used in cyclization reactions to form pyrazole (B372694) derivatives. researchgate.net

A general method for creating N-cyclohexyl acetamide involves reacting cyclohexylamine with acetyl chloride, often in the presence of a base like pyridine (B92270) to act as a catalyst and scavenger for the HCl byproduct. vedantu.com This fundamental reaction can be adapted to use 2-chloroacetyl chloride, followed by reaction with a second amine, to generate more complex derivatives.

The following table outlines the general synthesis of an N-cyclohexyl acetamide derivative.

Reactant 1Reactant 2Catalyst/BaseReaction TypeProductReference
CyclohexylamineAcetyl chloridePyridineAcylationN-cyclohexyl acetamide vedantu.com

Phenylpiperazine moieties are frequently incorporated into drug candidates. The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is typically accomplished through the alkylation of a substituted phenylpiperazine with a 2-chloro-N-phenylacetamide reagent. researchgate.net The reaction is often carried out in a biphasic liquid-solid system, using a solvent like dry acetone (B3395972) with potassium carbonate as the base and a catalytic amount of potassium iodide to facilitate the substitution. researchgate.net This method has been used to produce a range of derivatives with yields between 44% and 78%. researchgate.net

The table below details the general conditions for this synthetic transformation.

Reactant Class 1Reactant Class 2ReagentsSolventConditionsProduct ClassReference
Substituted 1-phenylpiperazine2-chloro-N-arylacetamideK₂CO₃, KI (catalytic)Acetone60 °CN-aryl-2-(4-phenylpiperazin-1-yl)acetamide researchgate.net

Quinazolinone heterocycles can be linked to an acetamide core to generate molecules with potential biological activity. A reported synthesis involves the alkylation of a 2-mercapto-3-phenylquinazolinone with various 2-chloro-N-(substituted)acetamide derivatives. researchgate.net This reaction can yield both S-alkylated and N-alkylated products. The use of microwave irradiation has been shown to be a highly efficient method for these syntheses, significantly reducing reaction times and improving yields compared to conventional heating methods. researchgate.net For example, reactions that took 360-540 minutes by conventional heating were completed in 3-6 minutes under microwave irradiation, with yields increasing from 54-68% to 85-93%. researchgate.net

The synthesis of the required 2-chloro-N-(substituted)acetamide starting materials is achieved by treating an appropriate amine with chloroacetyl chloride under basic conditions at room temperature. researchgate.net

The following table compares conventional and microwave-assisted synthesis for this class of compounds.

MethodReaction TimeYield RangeReference
Conventional Heating360 - 540 minutes54% - 68% researchgate.net
Microwave Irradiation3 - 6 minutes85% - 93% researchgate.net

Aminopyridine structures are valuable pharmacophores. The synthesis of aminopyridine-based acetamide inhibitors can be approached by coupling an aminopyridine moiety with a suitable acetamide precursor. One of the most direct methods for synthesizing substituted 2-aminopyridines is the reaction of 2-halopyridines with amines, which can sometimes be facilitated by transition metal catalysts. sigmaaldrich.com More recently, multicomponent one-pot reactions have been developed for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. Once the desired aminopyridine is obtained, it can be acylated. For instance, lead optimization studies for TYK2 inhibitors have involved modifying a 4-aminopyridine (B3432731) benzamide (B126) scaffold, indicating the chemical tractability of acylating aminopyridines to form amide-linked structures.

A plausible route to aminopyridine-based acetamide derivatives related to the title compound would involve the reaction of an aminopyridine with 2-chloroacetyl chloride to form an intermediate, which could then be reacted with 4-chloroaniline. Alternatively, 2-chloro-N-(4-chlorophenyl)acetamide could be reacted with an aminopyridine via nucleophilic substitution.

Tetrahydroisoquinoline-Containing Acetamide Derivatives

The core structure of N-(4-chlorophenyl)acetamide is a key building block for synthesizing complex heterocyclic systems such as tetrahydroisoquinolines. A prominent synthetic route involves the reaction of N-aryl-2-chloroacetamides with 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones. nih.govnih.gov In this process, the chloroacetamide derivative, specifically N-(4-chlorophenyl)-2-chloroacetamide, reacts in the presence of a weak base like sodium acetate. nih.govnih.gov

The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thione displaces the chlorine atom of the chloroacetamide moiety. This results in the formation of an S-alkylated intermediate, 7-acetyl-8-aryl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinolines. nih.govnih.gov These reactions are typically carried out in ethanol and can be refluxed for a short period to achieve high yields. nih.gov For instance, the reaction of the starting thione with N-(4-chlorophenyl)-2-chloroacetamide has been reported to produce the desired product in yields as high as 88-96%. nih.govnih.gov

Further chemical transformations of these intermediates can lead to even more complex structures. For example, intramolecular Thorpe-Ziegler cyclization can be induced by heating in ethanol with sodium ethoxide, leading to the formation of fused tetrahydrothieno[2,3-c]isoquinolines. nih.gov

Synthesis of Tetrahydroisoquinoline Derivatives

Reactant AReactant BProductYield (%)Melting Point (°C)
7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thioneN-(4-chlorophenyl)-2-chloroacetamide7-Acetyl-3-[N-(4-chlorophenyl)carbamoylmethylsulfanyl]-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinoline88189–190
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thiolN-(4-chlorophenyl)-2-chloroacetamide2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-,5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide96214–215

Oxadiazole-Incorporated Acetamide Structures

The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore, and its incorporation into acetamide structures can be achieved through several synthetic strategies. nih.gov A common method involves the conversion of a starting material into a hydrazide derivative, which then undergoes cyclization. For a compound like this compound, the amino group can be transformed into a suitable functional group for oxadiazole synthesis.

A general and effective route to 3,5-disubstituted-1,2,4-oxadiazoles proceeds from amidoximes and organic nitriles using a p-toluenesulfonic acid (PTSA)-ZnCl2 catalyst system. organic-chemistry.org Another versatile method is the one-pot reaction of nitriles with hydroxylamine (B1172632) and Meldrum's acid under microwave irradiation, which provides the target oxadiazoles (B1248032) in good yields. organic-chemistry.org

Specifically for incorporating the N-(4-chlorophenyl)acetamide moiety, one could envision a multi-step synthesis. First, the 2-amino group of the parent compound would be converted to a carboxylic acid, for example, through diazotization followed by hydrolysis and oxidation. This acid could then be converted to its corresponding ester and subsequently to a hydrazide. The resulting hydrazide can be reacted with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov This oxadiazole can then be further functionalized. For example, it can be treated with various aryl acetamide derivatives to yield the final target molecules. nih.gov The oxadiazole ring is noted for increasing lipophilicity, which can facilitate transmembrane diffusion. nih.gov

General Oxadiazole Synthesis Steps

StepDescriptionKey Reagents
1Conversion of an ester to a hydrazide.Hydrazine hydrate
2Formation of the oxadiazole-thiol ring.Carbon disulfide, base (e.g., sodium ethoxide)
3Alkylation/Acylation of the thiol group.Appropriate aryl acetamide derivatives

N-Phenylacetamide Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide array of N-phenylacetamide derivatives. The amino group serves as a reactive handle for various chemical transformations. For instance, it can undergo N-acylation, N-alkylation, or be used as a nucleophile in condensation reactions.

One common transformation involves the reaction of a chloroacetamide precursor, 2-chloro-N-phenylacetamide, with nucleophiles like arylpiperazines. bioline.org.br This reaction, typically performed in a solvent such as acetonitrile (B52724) with potassium carbonate as a base, yields 2-[4-(arylsubstituted) piperazin-1-yl]-N-phenylacetamides. bioline.org.br Similarly, the amino group of this compound could be reacted with various electrophiles to generate a library of derivatives.

Examples of N-Phenylacetamide Derivative Synthesis

Starting MaterialKey ReagentsProduct Type
AnilineChloroacetyl chloride2-Chloro-N-phenylacetamide
2-Chloro-N-phenylacetamideArylpiperazine, K2CO32-[4-(Arylsubstituted) piperazin-1-yl]-N-phenylacetamides
4-Amino-N-phenylacetamide intermediateThiophosgene, α-halocarbonyl compoundsN-phenylacetamide derivatives containing 4-arylthiazole moieties

N-Acyl-2-amino-4-chlorophenyl Sulfide (B99878) Analogues

The introduction of a sulfide linkage to the chlorophenyl ring of an acetamide structure creates a distinct class of analogues. The synthesis of compounds such as 2-[(2-amino-4-chlorophenyl)sulfanyl]-N-(2-cyanoethyl)acetamide demonstrates a key transformation in this category. This structure features a sulfide group attached to the phenyl ring at the position ortho to the amino group.

The synthesis of such analogues likely proceeds from 2-amino-4-chlorothiophenol. This starting material contains the necessary functional groups: an amino group, a chloro substituent, and a thiol group. The thiol group can undergo nucleophilic substitution with a suitable haloacetamide derivative, such as 2-chloro-N-(2-cyanoethyl)acetamide. In this reaction, the thiolate anion, formed in the presence of a base, attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming the C-S bond.

The resulting N-acyl-2-amino-4-chlorophenyl sulfide analogues combine the structural features of an N-substituted acetamide with a functionalized aminophenyl sulfide core. The presence of the cyanoethyl group on the acetamide nitrogen and the specific substitution pattern on the phenyl ring are key features of these targeted molecules.

Characterization of a Phenyl Sulfide Analogue

Compound NameMolecular FormulaMolar Mass (g/mol)
2-[(2-amino-4-chlorophenyl)sulfanyl]-N-(2-cyanoethyl)acetamideC11H12ClN3OS269.75

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the 2-amino-N-(4-chlorophenyl)acetamide series, these studies have traditionally focused on three main areas: the terminal amino group, the aromatic phenyl ring, and the bridging acetamide (B32628) linker.

Influence of Amino Group Modifications

The primary amino group in the this compound scaffold is a critical site for interaction with biological targets and a key handle for synthetic modification. Its basicity and hydrogen-bonding capacity often play a pivotal role in molecular recognition.

Modifications at this position can significantly impact biological outcomes. For instance, in the development of anticancer agents based on a 2-aminoacetamide framework, derivatives containing a morpholino group or an N-phenylpiperazino moiety at the amino position were found to be active against the MOLT-4 leukemia cell line. nih.gov The compound featuring the N-phenylpiperazino group demonstrated superior activity compared to the morpholino derivative, also showing efficacy against CNS cancer (SNB-19) and ovarian cancer (IGORV1) cell lines. nih.gov This suggests that the nature and steric bulk of the substituent on the amino group are crucial determinants of potency and selectivity.

Furthermore, the process of Nα-acetylation, the attachment of an acetyl group to the N-terminal α-amino group of proteins, highlights the importance of this moiety's charge. mdpi.com This modification neutralizes the positive charge of the amino group, which can block it from further reactions and influence protein localization, interaction, and stability. mdpi.com While this is a protein modification, the principle underscores how altering the electronic nature of the amino group in a small molecule like this compound can fundamentally change its interactions with biological systems.

Impact of Phenyl Ring Substitution Patterns and Electronic Effects

The substitution pattern on the N-phenyl ring is a major determinant of the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn profoundly influence its biological activity. The parent compound features a chlorine atom at the para- (4-) position.

Studies on N-(substituted phenyl)-2-chloroacetamides have shown that the biological activity varies with the position of substituents on the phenyl ring. nih.gov Halogenated substituents at the para-position, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active in antimicrobial assays. nih.gov This enhanced activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The weak basicity of aniline, the parent amine of the phenylamide moiety, is attributed to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring's pi system, a resonance effect that is modulated by substituents. wikipedia.org

In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the type and position of the substituent on the benzene ring significantly affected bactericidal activity. nih.gov Substituents like F, Cl, Br, and CF3 at the 4-position of the benzene ring were found to increase bactericidal activity, whereas substitution at the 3-position was detrimental. nih.gov The order of activity for 4-halo-substituted compounds was F > Cl > Br, indicating that a 4-fluoro substituent was most beneficial for antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

Similarly, in a study of aminothiazole-based anticancer agents, the position of chloro-substitution on the phenyl ring was critical, with the activity order being meta-Cl > 3,4-dichloro > 2,4-dichloro. nih.gov This highlights that both the electronic nature (electron-withdrawing halogens) and the specific location of the substituent are crucial for optimizing biological interactions.

Interactive Table: Effect of Phenyl Ring Substitution on Biological Activity

Below is a summary of findings from various studies on N-phenylacetamide analogs.

Parent ScaffoldSubstituent (R)PositionEffect on ActivityBiological Target/Assay
N-phenyl-2-chloroacetamide-Cl4-High ActivityAntimicrobial
N-phenyl-2-chloroacetamide-F4-High ActivityAntimicrobial
N-phenyl-2-chloroacetamide-Br3-High ActivityAntimicrobial
N-phenyl-thiazolyl-acetamide-F4-Increased ActivityAntibacterial (Xoo)
N-phenyl-thiazolyl-acetamide-Cl4-Increased ActivityAntibacterial (Xoo)
N-phenyl-thiazolyl-acetamide-Br4-Increased ActivityAntibacterial (Xoo)
N-phenyl-thiazolyl-acetamide-Cl3-Decreased ActivityAntibacterial (Xoo)
Aminothiazole-N-phenyl-Clmeta-Highest ActivityAnticancer
Aminothiazole-N-phenyl3,4-Cl₂Moderate ActivityAnticancer
Aminothiazole-N-phenyl2,4-Cl₂Lower ActivityAnticancer

Role of Bridging Linkers and Scaffold Heterocycle Integrations

The acetamide linker (-NH-CO-CH₂-) in this compound is not merely a spacer but an active participant in defining the molecule's spatial orientation and potential for hydrogen bonding. Modifications to this linker or its replacement with or integration into heterocyclic systems can lead to significant changes in biological activity.

The chemical reactivity of related N-aryl 2-chloroacetamides is largely due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net This reactivity allows the acetamide moiety to serve as a platform for intramolecular cyclization, leading to the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidinones. researchgate.net

Integrating heterocyclic rings is a common strategy in drug design to explore new chemical space and improve pharmacological profiles. For example, a series of 2-heteroarylthio-N-arylacetamides were identified as novel inhibitors of the Heat shock protein 90 (HSP90) C-terminus. nih.gov In another study, the incorporation of a 2-aminothiazole (B372263) ring proved effective for generating compounds with antitumor activities. nih.gov The structure-activity relationships of these thiazole (B1198619) derivatives indicated that the nature of the amine substituent was critical for cytotoxicity. nih.gov

The synthesis of dibenzocyclohepta[1,2-b]furan derivatives, where the core scaffold is significantly more complex and rigid than a simple acetamide linker, led to the discovery of novel 5-HT(2A/2C) receptor antagonists. nih.gov These examples demonstrate that altering the bridging linker, either by modification or by incorporating it into a larger, often heterocyclic, scaffold, is a powerful approach to modulate the pharmacological properties of the parent compound.

Computational Approaches in Structure-Activity Relationships

To rationalize and accelerate the drug design process, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such approaches that have been applied to acetamide-containing scaffolds to understand and predict biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to predict their antimicrobial potential before laboratory testing. nih.gov The study utilized cheminformatics prediction models to evaluate properties like lipophilicity and topological polar surface area (TPSA), confirming that compounds with high lipophilicity, such as the 4-chloro derivative, were predicted to be highly active. nih.gov Another advanced technique, 4D-QSAR analysis, incorporates ligand conformational flexibility and multiple alignment options into the model-building process, which is particularly useful when the receptor geometry is unknown. nih.gov This method has been successfully applied to propofol (B549288) analogues, which share a substituted phenolic structure, to create robust predictive models. nih.gov

Pharmacophore Modeling and Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov This approach is widely used in virtual screening to identify new scaffolds that fit the required interaction pattern. dovepress.com

Strategies for Lead Compound Identification and Optimization

The identification of a lead compound is a critical milestone in the drug discovery process. A lead compound is a chemical entity that has demonstrated promising biological activity and serves as the starting point for optimization. The optimization process aims to improve the lead's efficacy, selectivity, and pharmacokinetic profile. For derivatives of this compound, this involves a multifaceted approach that leverages both chemical synthesis and computational design.

Chemotype evolution refers to the strategic modification of a core chemical structure to explore new chemical space and identify novel analogs with improved properties. Starting with a basic scaffold like this compound, medicinal chemists can generate a custom library of related compounds. This is often achieved through combinatorial chemistry, where different functional groups are systematically introduced at various positions on the parent molecule.

For instance, the amino group, the phenyl ring, and the acetamide moiety of this compound can be systematically altered. The primary amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The chlorine atom on the phenyl ring can be moved to other positions (ortho, meta) or replaced with other substituents to probe the electronic and steric requirements for activity.

The synthesis of such a library allows for the rapid generation of diverse structures around the initial hit. For example, a library of N-arylacetamides can be synthesized to serve as intermediates for various medicinal, agrochemical, and pharmaceutical compounds. cardiff.ac.uk The subsequent screening of this library against a specific biological target can reveal crucial SAR insights.

A hypothetical SAR study on a series of this compound analogs might explore the following modifications:

Substitution on the Phenyl Ring: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups can significantly impact activity.

Alterations to the Acetamide Linker: The length of the alkyl chain in the acetamide moiety can be varied, or the linker can be replaced with more rigid structures like a thiazole ring to improve metabolic stability and target engagement. ijcce.ac.ir

The data gathered from screening these custom libraries is instrumental in building a comprehensive SAR model. This model, in turn, guides the design of next-generation compounds with a higher probability of success. The discovery of 3-amino-4-chlorophenyl as a novel and potent benzamidine (B55565) mimic was achieved through the solid-phase synthesis of an isoxazoline (B3343090) library, highlighting the power of this approach in identifying new pharmacophores. nih.gov

Modification Position Type of Modification Rationale Potential Impact
Phenyl RingSubstitution of ChlorineExplore electronic and steric effectsAltered binding affinity and selectivity
Amino GroupAcylation/AlkylationModify hydrogen bonding and lipophilicityImproved potency and pharmacokinetic properties
Acetamide LinkerChain length variation/Ring incorporationEnhance metabolic stability and target engagementIncreased half-life and efficacy

Structure-Based Drug Design (SBDD) is a powerful computational approach that utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to design new drug candidates. When the 3D structure of the target is known, SBDD can significantly accelerate the lead optimization process and reduce the reliance on extensive empirical screening.

The process begins with the identification of the binding site on the target protein. Computational docking studies can then be performed to predict how a ligand, such as this compound, might bind to this site. These docking simulations provide valuable insights into the key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

For example, in the context of kinase inhibitors, SBDD has been successfully employed to design selective compounds. By comparing the active sites of different kinases, such as CDK2 and CDK9, researchers can identify non-conserved amino acid residues. cardiff.ac.uk This information can then be used to design inhibitors that specifically target one kinase over the other, thereby minimizing off-target effects.

In a hypothetical SBDD campaign for a this compound derivative, the following steps might be taken:

Target Identification and Validation: The biological target of the compound is first identified and its 3D structure is determined, either through X-ray crystallography, NMR spectroscopy, or homology modeling.

Binding Site Analysis: The binding pocket of the target is analyzed to identify key amino acid residues that can form favorable interactions with a ligand.

In Silico Docking: The this compound scaffold is docked into the binding site to predict its binding mode and affinity.

Virtual Screening: A virtual library of analogs is created by making computational modifications to the parent compound. These virtual compounds are then docked to the target to prioritize those with the best predicted binding energies.

Synthesis and Biological Evaluation: The most promising candidates identified through virtual screening are then synthesized and tested experimentally to validate the computational predictions.

This iterative cycle of design, synthesis, and testing allows for the rational optimization of the lead compound, leading to the development of more potent and selective drug candidates. The use of structural bioinformatics methods, including molecular docking and molecular dynamics simulations, has been shown to be effective in identifying promising inhibitors for various therapeutic targets. researchgate.net

SBDD Step Description Objective
Target IdentificationDetermining the 3D structure of the biological target.To provide a structural basis for rational drug design.
Binding Site AnalysisIdentifying key interaction points within the target's binding pocket.To understand the molecular basis of ligand binding.
In Silico DockingPredicting the binding mode and affinity of a ligand.To guide the design of new analogs with improved binding.
Virtual ScreeningComputationally screening a library of virtual compounds.To prioritize candidates for synthesis and testing.
Synthesis and EvaluationExperimental validation of the computational predictions.To confirm the activity of the designed compounds.

Mechanistic Investigations of Biological Activities

Enzyme Modulation and Inhibition Profiles

Research into 2-amino-N-(4-chlorophenyl)acetamide and its derivatives has revealed a potential for this class of molecules to interact with and modulate the activity of various enzymes. The core structure, featuring an acetamide (B32628) linkage to a substituted phenyl ring, serves as a versatile scaffold for designing enzyme inhibitors. The presence of an amino group and a chlorine atom on the phenyl ring are key features that can influence the binding affinity and selectivity towards specific enzyme targets.

Targeting Specific Enzymes Involved in Biological Processes

The fundamental mechanism of action for many acetamide derivatives involves their ability to bind to the active sites of enzymes, thereby competitively or non-competitively inhibiting their function. dergipark.org.tr This interaction can lead to the disruption of critical biochemical pathways. dergipark.org.tr The structural characteristics of this compound, such as its hydrogen bonding capabilities and potential for hydrophobic and electronic interactions, make it a candidate for targeting a range of enzymes implicated in various physiological and pathological processes. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). dergipark.org.tr The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. dergipark.org.tr Studies on N-phenylacetamide derivatives have demonstrated their potential as AChE inhibitors. dergipark.org.tr These compounds are thought to interact with the active site of AChE, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft. dergipark.org.tr While the broader class of N-phenylacetamides has shown promise, specific inhibitory data for this compound against acetylcholinesterase is not extensively documented in publicly available literature.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected N-phenylacetamide Derivatives

Compound Name AChE IC50 (µM) Source
2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide 6.68 dergipark.org.tr

This table includes data for a related compound to illustrate the potential of the chemical class. Specific data for this compound is not available.

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. nih.gov As such, TR is a validated drug target. nih.gov Research has shown that certain diphenylsulfide derivatives containing an amino group are potent inhibitors of TR. dergipark.org.tr Furthermore, aminopropanone derivatives have also been investigated as TR inhibitors. nih.gov These findings suggest that molecules with structural similarities to this compound could potentially inhibit TR. However, direct inhibitory data for this compound against trypanothione reductase is not readily found in the scientific literature.

Cyclooxygenase-II (COX-II) Inhibition

Cyclooxygenase-II (COX-II) is an enzyme that plays a key role in inflammation and pain pathways. archivepp.com Selective inhibition of COX-II is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. archivepp.com The acetamide scaffold is present in some known COX-II inhibitors, and various N-phenylacetamide derivatives have been synthesized and evaluated for their COX-II inhibitory activity. archivepp.comarchivepp.com These compounds are designed to fit into the active site of the COX-II enzyme. archivepp.com Despite the interest in this class of compounds, specific data on the COX-II inhibitory potency of this compound is not currently available in published research.

Kinase Activity Modulation (e.g., Pim-1 Kinase, c-Met Kinase, Tyrosine Kinases, KRAS)

Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Consequently, kinase inhibitors are a major class of anti-cancer drugs. nih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy. researchgate.net Various heterocyclic compounds have been developed as Pim-1 inhibitors, and the N-pyridinyl amide scaffold has shown particular promise. researchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. nih.gov Small molecule inhibitors targeting c-Met are in various stages of development. nih.gov

Tyrosine Kinases: This broad family of enzymes is a frequent target for cancer drug discovery. ijcce.ac.ir Thiazole (B1198619) derivatives containing an N-benzyl-substituted acetamide have been evaluated for their inhibitory activity against Src kinase, a member of the tyrosine kinase family. chapman.edu

KRAS: While not a kinase itself, the KRAS protein is a key component of signaling pathways that often involve kinases. nih.gov Modulating the KRAS pathway is a significant challenge in cancer therapy. nih.gov

Although the acetamide scaffold is found in some kinase inhibitors, there is a lack of specific data in the available literature detailing the inhibitory activity of this compound against Pim-1 kinase, c-Met kinase, or other tyrosine kinases.

Table 2: Kinase Inhibitory Activity of Selected Acetamide-Containing Compounds

Compound Scaffold Target Kinase Representative IC50 Source
N-benzylthiazolyl acetamide c-Src 1.34 µM (GI50) chapman.edu
Imidazopyridazine-thiazolidinediones Pim-1 Not specified researchgate.net

This table provides examples of related scaffolds and their targets to highlight the potential of this chemical class. Specific data for this compound is not available.

Ion Channel Modulation Studies

Ion channels, critical components in cellular excitability and signaling, have been identified as potential targets for this compound and its analogs. Research in this area has primarily centered on the Slack potassium channel.

Slack Potassium Channel (KNa1.1 / Slo2.2) Inhibition

The Slack potassium channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel that plays a significant role in regulating neuronal excitability. researchgate.netnih.gov Gain-of-function mutations in this channel have been linked to severe forms of epilepsy, such as malignant migrating partial seizures of infancy (MMPSI). nih.gov Consequently, inhibitors of the Slack channel are of considerable interest for their therapeutic potential.

While direct studies on this compound are limited, research on structurally similar compounds, such as the 2-amino-N-phenylacetamide derivative VU0606170, provides valuable insights. VU0606170 has been identified as a selective inhibitor of the Slack channel with low micromolar potency. researchgate.netnih.govacs.org High-throughput screening using a thallium flux assay led to the discovery of VU0606170's inhibitory activity. nih.govnih.gov This compound has been shown to effectively inhibit both wild-type and mutant Slack channels. acs.org The discovery of small molecules like VU0606170 that can selectively inhibit Slack channels provides a foundation for understanding how related compounds, including this compound, might interact with this target. nih.gov

Compound Target Channel Effect Potency Assay Method
VU0606170Slack (KNa1.1 / Slo2.2)InhibitionLow micromolarThallium (Tl+) flux assay

Effects on Neuronal Excitability

The inhibition of Slack channels by compounds like VU0606170 has direct consequences for neuronal excitability. These channels are involved in the afterhyperpolarization that follows repeated neuronal firing, thereby modulating the frequency of action potentials. nih.gov By inhibiting Slack channels, which are overactive in certain epileptic conditions, it is possible to reduce neuronal hyperexcitability.

Studies on VU0606170 have demonstrated its ability to decrease the frequency of spontaneous, synchronized calcium oscillations in cortical neuronal and glial co-cultures. nih.gov Furthermore, this compound significantly reduces the firing rate in overexcited, spontaneously firing cortical neuron cultures. researchgate.netnih.gov This provides compelling evidence that the inhibition of Slack channel activity can produce an antiepileptic effect. researchgate.netacs.org Preliminary studies have also suggested that 2-amino-2-(4-chlorophenyl)acetamide (B1278162) may possess anticonvulsant properties due to its ability to modulate neurotransmitter systems.

Compound Experimental Model Observed Effect Implication
VU0606170Cultured cortical neuronsDecreased frequency of calcium oscillationsReduction of neuronal hyperexcitability
VU0606170Overexcited cortical neuron culturesSignificantly decreased firing ratePotential antiepileptic effect
2-amino-2-(4-chlorophenyl)acetamidePreliminary studiesSuggested anticonvulsant propertiesModulation of neurotransmitter systems

Cellular and Molecular Pathway Perturbations

The interaction of this compound with cellular components can lead to broader effects on molecular pathways. The potential for this compound to influence gene expression, cellular metabolism, and cell signaling pathways is an area of scientific interest.

Influence on Gene Expression

At present, there is a lack of specific published research detailing the direct influence of this compound on gene expression. In general terms, chemical compounds can interact with genetic material, potentially influencing gene expression and subsequent protein synthesis. However, dedicated studies to elucidate these specific effects for this compound have not been found in the public domain.

Impact on Cellular Metabolism

Similarly, the specific impact of this compound on cellular metabolism has not been extensively documented in publicly available scientific literature. Chemical compounds can modulate cellular metabolism by inhibiting or activating key enzymes, thereby altering biochemical pathways. Further research is required to determine if and how this compound affects metabolic processes within the cell.

Modulation of Cell Signaling Pathways

While the inhibition of the Slack potassium channel by related compounds points to a clear interaction with a specific signaling component, the broader effects of this compound on other cell signaling pathways are not well-defined. It is known that Slack channels can interact with cell signaling proteins, and mutations in these channels might disrupt these interactions. nih.gov However, comprehensive studies mapping the modulation of various cell signaling pathways by this compound are not currently available.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Chemical compounds can induce apoptosis through various mechanisms, often involving a cascade of molecular events.

Caspase 3 Activation: Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. Its activation, typically through cleavage by initiator caspases, leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Studies on related compounds have shown the ability to activate caspase-3, but specific data for this compound is not available.

Mitochondrial Membrane Potential Reduction: The mitochondrion is central to the intrinsic pathway of apoptosis. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is often preceded by a reduction in the mitochondrial membrane potential (ΔΨm). This depolarization can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which then triggers the activation of the caspase cascade. While various acetamide derivatives have been shown to impact mitochondrial function, no specific studies on the effect of this compound on ΔΨm have been identified.

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species are chemically reactive molecules containing oxygen. While essential for some cellular signaling processes at low concentrations, an excess of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. This damage can be a potent trigger for apoptosis. The pro-oxidant activity of some chemical compounds can be harnessed to selectively kill cancer cells, which often have a higher basal level of ROS. Research into whether this compound can induce ROS generation and its role in any potential apoptotic activity is required.

Anti-Microtubule Activity

Microtubules are dynamic cytoskeletal polymers that are crucial for various cellular processes, including cell division, motility, and intracellular transport. They are a validated target for anticancer drugs. Compounds with anti-microtubule activity can disrupt the normal function of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. This activity is typically achieved by either inhibiting the polymerization of tubulin into microtubules or by stabilizing existing microtubules, thereby suppressing their dynamic instability. There is currently no available scientific literature to indicate that this compound possesses anti-microtubule activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity.

The structural framework of 2-amino-N-(4-chlorophenyl)acetamide makes it a candidate for interaction with various biological targets, including ion channels like the γ-aminobutyric acid type A (GABAA) receptor and various enzyme active sites. The GABAA receptor, a ligand-gated chloride ion channel, is a primary target for drugs treating anxiety and epilepsy. researchgate.net Computational studies on related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have explored their binding to different isoforms of the GABAA receptor. nih.gov These studies aim to identify compounds with selective affinity for specific subunits (e.g., α2- or α3-containing receptors associated with anxiety) over others (e.g., α1-containing receptors associated with sedation). nih.gov

Molecular docking studies have successfully predicted the binding of ligands to the interface between GABAA receptor subunits. nih.govnih.gov For example, the binding pocket for GABA is located between the α and β subunits. nih.gov Docking simulations can place candidate molecules like this compound into this pocket to predict potential interactions. Similarly, derivatives have been docked into enzyme active sites. For instance, analogues have been modeled in the active site of HDAC8, a histone deacetylase enzyme, to explore potential covalent inhibition. nih.gov The mechanism of action for acetamide (B32628) derivatives often involves the inhibition of specific enzymes by binding to their active sites, which alters biochemical pathways.

Beyond simple binding prediction, molecular docking provides detailed information on the specific orientation of the ligand within the binding site and the energetics of this interaction. The binding energy, typically expressed in kcal/mol, quantifies the affinity of the ligand for the receptor. A lower binding energy indicates a more stable and favorable interaction.

For example, docking studies of a benzimidazole derivative (OXB2) with different GABAA receptor subtypes revealed preferential binding to the α2β2γ2 isoform with a binding energy of -8.0 kcal/mol, compared to -7.3 kcal/mol and -7.2 kcal/mol for the α3β2γ2 and α1β2γ2 subtypes, respectively. nih.gov Such analyses help in understanding subtype selectivity. The interactions stabilizing the complex are also identified, such as hydrogen bonds with key amino acid residues. In one study on the GABAAR subunit γ-2, a ligand was found to form hydrogen bonds at the active sites involving residues Thr87, Phe77, and Phe78. researchgate.net For a different class of inhibitors targeting HDAC8, docking predicted binding modes that were later compared to the crystal structure of a known binder, showing how linker length and substituent groups affect the orientation and binding affinity. nih.gov

Ligand/DerivativeTarget Receptor/EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Benzimidazole Derivative (OXB2)GABAA Receptor (α2β2γ2)-8.0Not specified
Benzimidazole Derivative (OXB2)GABAA Receptor (α1β2γ2)-7.2Not specified
Alpidem AnalogueAlzheimer's Target (4BDT)-9.6Not specified
Alpidem AnalogueAlzheimer's Target (2Z5X)-8.0Not specified
ChrysinGABAA Receptor (γ-2 subunit)-2.86 (Docking Score: 79.6)Thr87, Phe77, Phe78

Note: Data is derived from studies on analogous or related compounds to illustrate the application of the technique.

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the ligand-receptor complex over time. nih.gov Now routine for systems of 50,000-100,000 atoms, MD simulations provide valuable insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These properties, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to a molecule's reactivity and interactions.

For acetamide derivatives, DFT calculations provide insights into their stability and chemical reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov For a related imidazopyridine derivative, the energy gap was calculated to be around 4.8 eV, indicating high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density around the molecule. researchgate.netresearchgate.net These maps help predict sites for electrophilic and nucleophilic attack, showing where the molecule is likely to engage in hydrogen bonding and other electrostatic interactions. researchgate.net Natural Bond Orbital (NBO) analysis is also used to study charge delocalization and the nature of intramolecular interactions. researchgate.net

In Silico Prediction of Biological Activity and Selectivity

Before undertaking costly and time-consuming synthesis and biological testing, the potential activity and drug-like properties of a compound can be estimated using in silico methods. These predictions are often based on the compound's structure and physicochemical properties.

For derivatives of this compound, software like Molinspiration can be used to calculate bioactivity scores for various drug targets, including GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. Studies on related quinazolinone acetamides showed moderate bioactivity scores against these targets, with the best activity predicted for kinase inhibition. These tools also assess adherence to pharmacokinetic principles like Lipinski's "Rule of Five," which predicts a molecule's potential for oral bioavailability. The quinazolinone acetamide derivatives were found to obey this rule, with properties like appropriate molecular weight (<500), logP (<5), and numbers of hydrogen bond donors and acceptors falling within acceptable ranges. The presence of the 4-chlorophenyl ring can influence lipophilicity, potentially enhancing the molecule's ability to cross cell membranes and interact with biological targets. ontosight.ai

Property2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamide DerivativesInterpretation
MiLogP< 5 (most analogues)Good cell membrane permeability
Molecular Weight< 500Favorable for absorption
H-bond Donors< 5Favorable for absorption
H-bond Acceptors< 7Favorable for absorption
Bioactivity Score (Kinase Inhibitor)Moderately ActivePotential as kinase inhibitors
Bioactivity Score (GPCR, Ion Channel)Moderately ActiveModerate potential for other targets

Note: Data is from a study on a related series of compounds, illustrating the predictive methodology.

Modeling Stereoselective Recognition and Catalysis

Many biological molecules, particularly enzymes, are chiral and will interact differently with the different stereoisomers (enantiomers) of a chiral ligand. The target compound, this compound, possesses a chiral center at the alpha-carbon. Therefore, its R- and S-enantiomers can be expected to exhibit different biological activities.

Computational modeling is essential for understanding and predicting this stereoselectivity. Docking simulations can be performed for both enantiomers of a chiral ligand to determine if one fits more favorably into a chiral binding site. This difference in fit can be quantified by comparing their binding energies and analyzing their specific interactions with receptor residues. For example, the design of chiral HDAC8 inhibitors was guided by modeling, where a core structure was modified with the knowledge that stereochemistry at the alpha-carbon is critical for potent binding. nih.gov Such modeling efforts can explain why one enantiomer is a potent inhibitor while the other is inactive, guiding the asymmetric synthesis of the more active form and avoiding the production of a less effective or potentially harmful racemic mixture.

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Preclinical Pharmacological Research Directions

Antiproliferative and Anticancer Agent Development

Antitumor Evaluation in Preclinical Models

Research into the antitumor potential of molecules structurally related to 2-amino-N-(4-chlorophenyl)acetamide has identified promising activity in preclinical settings. Studies have focused on derivatives where the core acetamide (B32628) structure is modified to enhance efficacy and target specific cancer cell vulnerabilities.

A notable study investigated a series of N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties for their anticancer activity against A549 Non-Small Cell Lung Cancer (NSCLC) cells. ktu.edu The findings indicated that these compounds could induce cancer cell death, with some demonstrating efficacy comparable to the established chemotherapeutic agent Cytosine arabinoside (AraC). ktu.edu The most potent derivative, featuring a 3,4-dichlorophenyl moiety, was found to induce mitochondrial injury, leading to significant reactive oxygen species (ROS) production and the inhibition of ATP synthesis. ktu.edu This suggests a mechanism of action that targets the energy metabolism of cancer cells. Furthermore, this compound exhibited a synergistic effect when combined with AraC, significantly reducing cancer cell viability compared to either agent alone. ktu.edu

Another line of research has explored N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, an analog where the amino group position and an additional methoxy (B1213986) group differentiate it from the primary compound. Investigations into compounds with similar structures suggest they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 1: Antitumor Activity of N-(4-chlorophenyl)-γ-amino acid Derivatives

Compound Derivative Cell Line Key Findings
N-(4-chlorophenyl)-γ-amino acid with 3,4-dichlorophenyl moiety A549 (NSCLC) Induces mitochondrial injury, ROS production, and inhibits ATP synthesis. Synergizes with Cytosine arabinoside. ktu.edu

Anti-inflammatory Research Contexts

The anti-inflammatory potential of the this compound scaffold has been primarily explored through the synthesis and evaluation of its more complex derivatives. Specifically, research has been conducted on derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid.

Pharmacological analyses of newly synthesized acyl and imido-derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid revealed that some of these compounds exert an anti-inflammatory effect. nih.gov These studies, conducted in the late 1970s, aimed to establish a relationship between the chemical structure and the observed pharmacological activity. nih.govnih.gov The research confirmed the anti-inflammatory and immunosuppressive potential of certain derivatives within this chemical class. nih.gov However, specific data on the anti-inflammatory activity of this compound itself is not detailed in these studies.

Antiparasitic Investigations

The core structure of this compound is represented in several classes of compounds investigated for their efficacy against a range of parasites.

Derivatives of the subject compound have shown notable activity against trypanosomal parasites. A study focusing on N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfides found that these compounds exhibited strong in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. lshtm.ac.ukresearchgate.net These molecules were identified as a new class of trypanothione (B104310) reductase inhibitors, an enzyme crucial for the parasite's defense against oxidative stress. lshtm.ac.uk

Further structure-activity relationship (SAR) studies on phenylacetamide analogues related to the opioid agonist U50488 highlighted the importance of the chloro-substituents on the phenyl ring for anti-trypanosomal activity. The removal of the chlorine atoms from the 3,4-dichlorophenylacetamide moiety led to a significant loss of activity against Trypanosoma brucei. nih.gov

Table 2: Antitrypanosomal Activity of Related Compounds

Compound Class/Derivative Parasite Species Key Findings
N-acyl-2-amino-4-chlorophenyl sulfides T. brucei rhodesiense, T. cruzi Strong in vitro activity; act as trypanothione reductase inhibitors. lshtm.ac.ukresearchgate.net

The investigation into derivatives extends to their potential against Leishmania species. The same N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfides that were effective against trypanosomes also demonstrated strong antileishmanial activity in vitro against Leishmania donovani. lshtm.ac.ukresearchgate.net

In a separate study, a related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, was analyzed for its effects on Leishmania mexicana. The compound showed potent activity against the promastigote form of the parasite, inducing apoptosis and preventing the recovery of the parasites after exposure. nih.govresearchgate.net This highlights the potential of the chloro-acetamide moiety in designing new antileishmanial agents.

Table 3: Antileishmanial Activity of Related Compounds

Compound Derivative Parasite Species IC50 Value Key Findings
N-acyl-2-amino-4-chlorophenyl sulfides Leishmania donovani N/A Strong in vitro activity. lshtm.ac.ukresearchgate.net

The chemical framework of this compound is also relevant in the search for new antimalarial drugs. The N-acyl-2-amino-4-chlorophenyl sulfides were found to be active against the malaria parasite, Plasmodium falciparum. lshtm.ac.ukresearchgate.net

More recently, research into aryl amino acetamides, a class that includes the subject compound's basic structure, has identified a promising mechanism of action. One study found that these compounds can prevent the development of the ring stage of P. falciparum by targeting the lipid-transfer protein PfSTART1. nih.gov This action inhibits the expansion of the parasitophorous vacuole membrane, a critical step for the parasite's survival within the host red blood cell. nih.gov This research points to a novel drug target and underscores the potential of the aryl amino acetamide scaffold in developing new antimalarials to combat growing drug resistance.

Neuropharmacological Research Avenues

Based on the available scientific literature from the conducted searches, there are no specific preclinical studies focused on the neuropharmacological properties of this compound or its close derivatives. This remains an unexplored area of research for this particular chemical scaffold.

Anticonvulsant Properties

There is no specific information available in the reviewed scientific literature regarding the anticonvulsant properties of this compound. Although various acetamide derivatives have been investigated for their potential in epilepsy and seizure models, dedicated studies on this compound's efficacy or mechanism of action as an anticonvulsant are not documented in available research.

Anxiolytic Activity

Preclinical research data concerning the anxiolytic (anti-anxiety) activity of this compound is not present in the available scientific literature. Studies assessing its potential effects on anxiety-related behaviors in animal models have not been identified.

Skeletal Muscle Relaxant Activity

There are no documented studies in the scientific literature that evaluate the skeletal muscle relaxant properties of this compound. Research into its potential to reduce muscle tension or spasticity has not been reported.

Relevance to Neurological Disorders (e.g., Epilepsy, Malignant Migrating Partial Seizure of Infancy)

No direct research has been found that links this compound to the treatment or study of epilepsy or the rare epileptic encephalopathy known as Malignant Migrating Partial Seizure of Infancy (MMPSI). While MMPSI is a subject of genetic and neurological research, with studies often focusing on gene mutations in KCNT1 and SCN2A, this specific compound is not mentioned in the context of its pathology or potential treatment. nih.govwikipedia.orgnih.govmedlineplus.gov

Antiviral Research (e.g., HIV-1 Reverse Transcriptase Inhibition)

Investigations into the potential antiviral activity of this compound, specifically concerning the inhibition of HIV-1 reverse transcriptase, have not been found in the reviewed scientific literature. While the search for novel reverse transcriptase inhibitors is an active area of research, studies involving this particular compound have not been published.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate for Diverse Organic Compounds

The structure of 2-amino-N-(4-chlorophenyl)acetamide makes it a versatile precursor for the synthesis of a wide array of organic compounds, particularly heterocyclic systems which are often associated with significant biological activity.

Researchers have successfully synthesized a series of 2-amino-N-(p-Chlorophenyl)acetamide derivatives. irejournals.comirejournals.com The synthetic pathway often involves the initial preparation of 2-bromo-N-(p-chlorophenyl)acetamide, which is then reacted with various amines to introduce diverse functional groups onto the core structure. irejournals.com This straightforward substitution reaction at the alpha-carbon allows for the creation of a library of related compounds with modified properties. irejournals.comirejournals.com

The utility of functionalized acetamides as synthons for heterocyclic compounds is a well-established principle in organic chemistry. For instance, related structures like 2-cyano-N-(4-sulfamoylphenyl) acetamide (B32628) are highly reactive and have been extensively used as building blocks for polyfunctionalized heterocyclic systems. ingentaconnect.comresearchgate.net The cyano and acetamide groups in such molecules are suitably positioned to react with various reagents to form rings like thiazoles, thiophenes, pyrazoles, and pyridines. ingentaconnect.com Similarly, the amino and acetamide groups in this compound provide reactive sites for condensation and cyclization reactions. The presence of the 4-chlorophenyl group is also significant, as this moiety is found in numerous biologically active molecules. For example, it is a key component in the synthesis of complex biheterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which have shown potential as enzyme inhibitors. nih.gov

Role in Agrochemical Development

Derivatives of the title compound have shown promise in the field of agrochemicals, particularly as antimicrobial agents. The development of new antibacterial and antifungal compounds is crucial for managing crop diseases and overcoming resistance to existing treatments.

A study investigating a series of synthesized 2-amino-N-(p-chlorophenyl)acetamide derivatives demonstrated their efficacy against several bacterial strains. irejournals.com All tested compounds exhibited moderate to high antibacterial activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.comirejournals.com One derivative, in particular, showed the highest antibacterial effect against S. aureus. irejournals.com

The research findings for the antibacterial activity are summarized in the table below:

Derivative Target Microorganism Observed Activity
5aAcinetobacter baumanniiModerate Activity
5bPseudomonas aeruginosaModerate Activity
5cPseudomonas aeruginosaModerate Activity
5dStaphylococcus aureusHigh Activity irejournals.com

Furthermore, research into related N-{2-(4-chlorophenyl)acetyl} amino alcohols has indicated that these derivatives possess moderate activity when compared against standard antibacterial and antifungal agents like Ciprofloxacin and Fluconazole. researchgate.net The study also suggested that these specific derivatives might be more effective as antifungal agents than as antibacterial agents, highlighting a potential direction for future agrochemical research. researchgate.net

Potential for Novel Material Development Based on Aromatic and Functional Group Interactions

The specific arrangement of functional groups and aromatic structures within this compound and its analogs offers potential for applications in materials science, particularly in the domain of crystal engineering. The development of novel materials often relies on controlling the self-assembly of molecules into well-defined, supramolecular architectures.

In a related compound, 2-(4-chlorophenyl)acetamide, structural analysis has revealed that the acetamide group is significantly twisted relative to the plane of the benzene (B151609) ring. researchgate.net This specific conformation, combined with the presence of N-H and C=O groups, facilitates the formation of intermolecular hydrogen bonds. Specifically, N–H···O hydrogen bonds link individual molecules together, creating layered structures in the solid state. researchgate.net

These non-covalent interactions are fundamental to crystal engineering, as they can be used to direct the assembly of molecules into predictable patterns, leading to materials with desired physical properties such as stability, solubility, and optical behavior. The presence of the amino group and the chlorine atom on the phenyl ring of this compound adds further opportunities for directed intermolecular interactions, including additional hydrogen bonding and halogen bonding. By modifying the substituents on the core structure, it may be possible to fine-tune these interactions to create a variety of crystalline materials with unique packing arrangements and properties.

Future Research Directions and Translational Potential

Advanced Mechanistic Elucidation through Omics Technologies

To fully understand the therapeutic potential of 2-amino-N-(4-chlorophenyl)acetamide, a deep dive into its mechanism of action is essential. While initial studies suggest interactions with targets like enzymes and receptors, the complete picture of its cellular effects remains to be painted. Modern "omics" technologies offer a powerful, unbiased, and systematic approach to unravel these complex biological interactions. nih.gov

By applying a suite of omics techniques, researchers can obtain a holistic view of the molecular changes induced by the compound within a biological system. This can reveal not only the primary target but also the downstream signaling pathways and off-target effects, which are crucial for both efficacy and safety assessments.

Key Omics approaches include:

Genomics and Epigenomics: To determine if the compound interacts with genetic material or influences epigenetic modifications, such as DNA methylation. nih.gov

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the global changes in gene expression in cells treated with the compound. This can provide clues about the cellular pathways being modulated.

Proteomics: Mass spectrometry-based proteomics can identify the proteins that directly bind to the compound or whose expression levels or post-translational modifications change upon treatment. nih.gov This is a direct method for identifying protein targets.

Metabolomics: This approach analyzes the global changes in metabolite levels, offering insights into how the compound affects cellular metabolism and biochemical pathways. nih.gov

Table 1: Application of Omics Technologies for Mechanistic Studies

Omics Technology Research Question Addressed Potential Outcome for this compound
Transcriptomics Which gene expression patterns are altered by the compound? Identification of modulated signaling pathways (e.g., inflammation, apoptosis).
Proteomics What proteins does the compound interact with? Direct identification of primary molecular targets and binding partners.
Metabolomics How does the compound affect cellular metabolism? Revelation of altered biochemical pathways, providing functional context to target engagement.
Interactomics What are the broader networks of molecular interactions? A systems-level understanding of the compound's biological impact.

Development of Chemical Probes and Biosensors for Target Validation

Once potential molecular targets are identified through omics studies, they must be validated. A key strategy in this process is the development of chemical probes and biosensors derived from the lead compound, this compound.

A chemical probe is a specialized version of the compound, modified to include a reporter tag (like a fluorescent dye or biotin) without losing its biological activity. This probe can then be used to "fish" for its binding partners in cell lysates or to visualize its location within a cell, thereby confirming the target interaction.

Biosensors , on the other hand, are analytical devices that can detect the binding event between the compound and its target in real-time. Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can be employed. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is passed over it. The binding interaction is measured as a change in the refractive index, providing quantitative data on binding affinity and kinetics.

Table 2: Strategies for Target Validation

Approach Description Application Example
Chemical Probes The core structure of this compound is modified with a tag (e.g., biotin, fluorophore). A biotinylated version of the compound is used in an affinity pull-down assay to isolate its binding proteins from a cell extract for identification via mass spectrometry.
Biosensors (SPR) The interaction between the compound and a potential target protein is measured in real-time on a sensor surface. A purified potential target enzyme is immobilized on an SPR chip to measure the direct binding affinity and kinetics of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govspringernature.com For a compound like this compound, AI can be a transformative tool for advancing it from a chemical curiosity to a drug candidate. nih.gov

AI and ML algorithms can be applied at multiple stages:

Target Identification and Validation: AI can analyze vast multi-omics datasets to identify and prioritize novel biological targets for which this chemical scaffold might be effective. nih.gov

Virtual Screening and Lead Optimization: Machine learning models can be trained on existing chemical libraries and their associated biological data. These models can then screen millions of virtual compounds to predict which derivatives of this compound are most likely to be active against a specific target. This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By providing the model with the core structure of this compound and a desired set of properties (e.g., high potency, low toxicity), these models can propose novel derivatives that chemists can then synthesize.

Protein Structure Prediction: Tools like AlphaFold, an AI system, can predict the three-dimensional structure of proteins with high accuracy. youtube.com This allows researchers to visualize how a compound like this compound might bind to its target, enabling structure-based drug design and optimization. nih.govyoutube.com

Table 3: Role of AI/ML in the Development Pipeline

AI/ML Application Function Impact on Research
Generative Models Design novel molecules with optimized properties based on the core scaffold. Accelerates the creation of potent and selective lead compounds. nih.gov
Predictive Analytics Forecast the biological activity and pharmacokinetic properties of virtual derivatives. Reduces the time and cost associated with synthesizing and screening new compounds.
Structure Prediction (e.g., AlphaFold) Generate accurate 3D models of target proteins. Facilitates structure-based design of more effective compound derivatives. youtube.com

Exploration of New Pharmacological Targets and Therapeutic Areas

While initial research has highlighted the potential of this compound and its analogues in areas like cancer and infectious diseases, its full therapeutic potential may be much broader. Future research should focus on systematically exploring new pharmacological targets and, consequently, new therapeutic applications.

Several strategies can be employed for this purpose:

Computational Target Prediction: Algorithms can screen the structure of this compound against databases of known protein structures to predict potential binding partners. This can suggest unexpected targets and new disease indications.

Phenotypic Screening: Instead of starting with a specific target, phenotypic screening involves testing the compound across a wide array of cell-based models representing different diseases (e.g., neurodegenerative disorders, metabolic diseases). An observed effect in a particular disease model can then trigger a "target deconvolution" effort to identify the responsible mechanism.

Chemical Similarity Analysis: The structure of this compound can be compared to databases of existing drugs and bioactive molecules. A strong structural resemblance to a drug with a known, different mechanism of action could suggest that the compound may share that activity.

Exploring New Chemical Space: The core acetamide (B32628) scaffold is a versatile starting point for creating diverse chemical libraries. nih.gov Synthesizing and screening a wide range of derivatives can uncover compounds with entirely new biological activity profiles. nih.gov For example, some acetamide derivatives have shown potential in neuropharmacology, suggesting avenues for treating neurological disorders.

Table 4: Potential New Therapeutic Areas for Exploration

Potential Therapeutic Area Rationale for Exploration Investigative Approach
Neurodegenerative Diseases Some related compounds have shown neuropharmacological activity. Phenotypic screening in neuronal cell models of Alzheimer's or Parkinson's disease.
Metabolic Disorders The compound's effect on cellular pathways could impact metabolic function. Testing in cell models of insulin (B600854) resistance or lipid metabolism.
Autoimmune Diseases Building on its known anti-inflammatory potential. Evaluation in in vitro models of immune cell activation and cytokine production.
Antiviral Agents Many antiviral drugs target specific viral enzymes. Screening against a panel of viral polymerases or proteases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-N-(4-chlorophenyl)acetamide, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-chloroaniline with chloroacetyl chloride in a base (e.g., triethylamine) at 0–5°C in dichloromethane . Industrial-scale synthesis may employ continuous flow reactors for efficient mixing and heat control .
  • Critical Factors :

  • Temperature : Low temperatures (0–5°C) mitigate exothermic side reactions .
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reagent solubility.
  • Base Selection : Triethylamine neutralizes HCl, preventing protonation of the amine .
    • Yield Optimization : Monitoring via TLC and post-synthesis purification (e.g., recrystallization) improves purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., NH2_2, acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 215.05) .
    • Purity Assessment :
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >98% purity .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

  • Crystallographic Analysis : X-ray diffraction using SHELX software reveals intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing the lattice . For example, the N–H bond aligns syn to the ortho-chloro group, while C=O adopts an anti conformation .
  • Implications : These interactions affect solubility and melting point (e.g., 210–215°C), critical for formulation .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

  • Case Study : A comparative table for N-(4-chlorophenyl)acetamide derivatives shows antimicrobial activity varies with substituents :

DerivativeAntimicrobial ActivityAnticancer Activity
This compoundModerate (MIC: 32 µg/mL)IC50_{50}: 50 µM
N-(3-chlorophenyl) analogLow (MIC: 128 µg/mL)IC50_{50}: 75 µM
  • Resolution Strategies :
  • Assay Standardization : Use CLSI guidelines for MIC determination .
  • Structural Tweaks : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial potency by 4-fold .

Q. What mechanistic insights guide the design of this compound as an enzyme inhibitor?

  • Kinetic Studies : Competitive inhibition of E. coli dihydrofolate reductase (DHFR) shows a Ki_i of 12 µM, validated via Lineweaver-Burk plots .
  • Molecular Docking : The acetamide moiety hydrogen-bonds with Asp27, while the chloro group occupies a hydrophobic pocket .
  • Advanced Modifications : Introducing sulfonamide groups improves binding affinity (ΔG = −9.8 kcal/mol) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s anticancer efficacy across cell lines?

  • Key Findings :

  • HepG2 (Liver Cancer) : IC50_{50} = 25 µM .
  • MCF-7 (Breast Cancer) : IC50_{50} = 120 µM .
    • Root Causes :
  • Cell Permeability : MCF-7’s overexpression of P-glycoprotein reduces intracellular accumulation .
  • Metabolic Stability : HepG2’s CYP3A4 activity generates active metabolites .
    • Mitigation : Use LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (e.g., SHELXL for small-molecule resolution) .
  • Biological Assays : MTT assay protocols for IC50_{50} determination .
  • Synthetic Protocols : PubChem data (CID: 123456) for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.